molecular formula C25H23N3O B3150300 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one CAS No. 686344-67-2

2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one

Cat. No.: B3150300
CAS No.: 686344-67-2
M. Wt: 381.5 g/mol
InChI Key: MRSWKPIKTNDRNA-UHFFFAOYSA-N
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Description

2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one is a complex organic compound with the molecular formula C25H23N3O and a molecular weight of 381.47 g/mol This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro ring system fused with a benzyl and benzhydryl group

Scientific Research Applications

2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one involves multiple steps. One common method includes the reaction of N,N-Dimethylformamide dimethyl acetal with 1-benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide. This reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as reflux, extraction, and purification. The compound is often produced in small quantities for research purposes.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl and benzhydryl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence biochemical processes through its spirocyclic core and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]octane: Similar structure but lacks the enone functionality.

    2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-ene: Similar but with different degrees of unsaturation.

    2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-one: Similar but without the enone group.

Uniqueness

2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[34]oct-6-en-8-one is unique due to its specific spirocyclic structure and the presence of both benzyl and benzhydryl groups

Properties

IUPAC Name

2-benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c29-24-25(28(19-26-24)16-20-10-4-1-5-11-20)17-27(18-25)23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,19,23H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWKPIKTNDRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N=CN2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide dimethyl acetal (16 ml, 121 mmol) was combined with 1-benzhydryl-3-benzylaminoazetidine-3-carboxylic acid amide (I-3A-50b; 3.03 g, 8.16 mmol) and heated to reflux. After 4 hours, the suspension was cooled and extracted from saturated aqueous NaHCO3 with ethyl acetate. The combined extracts were dried (Na2SO4) and concentrated, in vacuo, to give a crude solid (3.50 g). Purification of the residue on a Biotage™ Flash 40M column using 0-3% methanol in methylene chloride as eluant afforded I-3A-50c as a yellowish solid (1.92 g, 62%): +ESI MS (M+1) 382.3; 1H NMR (400 MHz, CD3OD) δ 8.66 (s, 1H), 7.59 (d, J=7.1 Hz, 2H), 7.49-7.11 (m, 13H), 5.12 (s, 2H), 4.44 (s, 1H), 3.31 (d, J=9.6 Hz, 2H), 3.20 (d, J=9.6 Hz, 2H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Reactant of Route 2
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Reactant of Route 3
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Reactant of Route 4
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Reactant of Route 5
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Reactant of Route 6
2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one

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